N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is a chemical compound with the molecular formula C10H12N2O6S. It is known for its unique structure, which includes a sulfonyl group attached to a glycine moiety through a phenyl ring substituted with a methoxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine typically involves the reaction of 4-aminobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl sulfonyl glycine derivatives .
Wissenschaftliche Forschungsanwendungen
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular processes by binding to proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.
2-methoxy-N-({4-[(methylcarbamoyl)amino]phenyl}sulfonyl)benzamide: Contains a benzamide group instead of glycine.
Uniqueness
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine moiety allows for interactions with biological systems that are different from those of similar compounds .
Eigenschaften
CAS-Nummer |
83192-67-0 |
---|---|
Molekularformel |
C10H12N2O6S |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C10H12N2O6S/c1-18-10(15)12-7-2-4-8(5-3-7)19(16,17)11-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
JFRBMLFYWIKSNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.